2-(Methylamino)-1,3-dihydroindene-2-carboxylic acid
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Overview
Description
2-(Methylamino)-1,3-dihydroindene-2-carboxylic acid is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a methylamino group attached to the indene ring structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1,3-dihydroindene-2-carboxylic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors such as styrene derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Methylation of the Amino Group: The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1,3-dihydroindene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylamino)-1,3-dihydroindene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1,3-dihydroindene-2-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The indene ring structure provides a rigid framework that can fit into binding pockets of target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Used as an intermediate in synthetic chemistry and various industrial applications.
β-Methylamino-L-alanine: A non-proteinogenic amino acid produced by cyanobacteria, studied for its neurotoxic effects.
Uniqueness
2-(Methylamino)-1,3-dihydroindene-2-carboxylic acid is unique due to its indene ring structure, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(methylamino)-1,3-dihydroindene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-11(10(13)14)6-8-4-2-3-5-9(8)7-11/h2-5,12H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCLGIEOJUIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC2=CC=CC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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